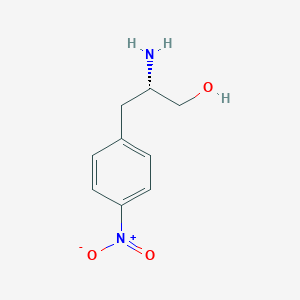

(S)-2-Amino-3-(4-nitrophenyl)propan-1-ol

Vue d'ensemble

Description

(S)-2-Amino-3-(4-nitrophenyl)propan-1-ol is an organic compound that features both an amino group and a nitrophenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol typically involves the reduction of a nitro group to an amino group. One common method is the catalytic hydrogenation of 4-nitrophenylalanine using a palladium catalyst under hydrogen gas. The reaction is carried out in an appropriate solvent, such as ethanol, at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-Amino-3-(4-nitrophenyl)propan-1-ol undergoes several types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitroso or nitro compound.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted amino derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol exhibits notable antiproliferative effects against various cancer cell lines. For instance, it has been evaluated in studies focusing on its mechanism of action against breast cancer cells, demonstrating IC50 values in the low micromolar range . The compound's structure-activity relationship (SAR) has been explored to enhance its efficacy and selectivity.

Synthesis of Bioactive Compounds

This compound serves as a key intermediate in the synthesis of several bioactive molecules. For example, it is utilized in the preparation of (S)-4-(4-aminobenzyl)-2-oxazolidinone, which is an important precursor for zolmitriptan, a medication used to treat migraines . The reaction pathways often involve modifications that enhance the pharmacological properties of the final products.

Synthesis Processes

Chiral Synthesis

this compound is a valuable starting material for synthesizing chiral Schiff base ligands. These ligands can form hydrogen-bonded chiral supramolecular structures, which are crucial in asymmetric catalysis and metal-organic frameworks . The ability to create such complexes enhances the compound's utility in various synthetic applications.

Improved Synthetic Routes

Recent studies have focused on optimizing synthetic routes to increase yield and reduce toxicity. For instance, alternative methods replacing toxic reagents like phosgene with safer alternatives have been developed, improving the overall safety profile of the synthesis processes . This approach not only enhances yield but also makes the processes more environmentally friendly.

Case Study 1: Antiproliferative Effects

A study investigated the antiproliferative effects of this compound on MDA-MB-231 breast cancer cells. It was found that this compound significantly inhibited cell proliferation with an IC50 value of approximately 5.99 μM. The study highlighted the importance of structural modifications to enhance activity against resistant cancer types .

Case Study 2: Synthesis of Zolmitriptan

In another case, this compound was successfully employed as an intermediate in synthesizing zolmitriptan. The researchers reported an improved yield using non-toxic reagents during the cyclization step, demonstrating a shift towards safer synthetic methodologies while maintaining high efficiency .

Data Tables

Mécanisme D'action

The mechanism of action of (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in π-π interactions. These interactions can affect enzyme activity and protein function, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-2-Amino-3-(4-methylphenyl)propan-1-ol: Similar structure but with a methyl group instead of a nitro group.

(S)-2-Amino-3-(4-chlorophenyl)propan-1-ol: Similar structure but with a chloro group instead of a nitro group.

(S)-2-Amino-3-(4-hydroxyphenyl)propan-1-ol: Similar structure but with a hydroxy group instead of a nitro group.

Uniqueness

(S)-2-Amino-3-(4-nitrophenyl)propan-1-ol is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo reduction to form an amino group, providing versatility in chemical synthesis and potential therapeutic applications .

Activité Biologique

(S)-2-Amino-3-(4-nitrophenyl)propan-1-ol, a chiral amino alcohol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various pharmacologically active agents and has been studied for its effects in different biological contexts. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound can be synthesized through various methods, often involving the reaction of 4-nitroaniline with propionaldehyde under controlled conditions. The synthesis typically yields a racemic mixture that can be resolved into its enantiomers, with the (S)-enantiomer being of particular interest due to its enhanced biological activity.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that this compound can inhibit the proliferation of renal cancer cells in vitro. The mechanism of action is thought to involve the disruption of cell cycle progression and induction of apoptosis.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cell proliferation and survival pathways.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that this compound induces oxidative stress in cancer cells, leading to cell death.

- Modulation of Signaling Pathways : this compound may influence key signaling pathways such as MAPK and PI3K/Akt, which are critical for cell growth and survival.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers investigated the effects of this compound on human renal carcinoma cells. The study demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The authors concluded that this compound could serve as a lead for developing new anticancer agents targeting renal cell carcinoma .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective properties of this compound in models of neurodegeneration. The results indicated that this compound could reduce neuronal cell death induced by oxidative stress, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Propriétés

IUPAC Name |

(2S)-2-amino-3-(4-nitrophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c10-8(6-12)5-7-1-3-9(4-2-7)11(13)14/h1-4,8,12H,5-6,10H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLGMKWXPXAGEO-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CO)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](CO)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439226 | |

| Record name | (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89288-22-2 | |

| Record name | (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: What is the significance of (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol in the synthesis of Zolmitriptan?

A1: this compound serves as the crucial starting material in the synthesis of Zolmitriptan, as outlined in the research. [] The paper describes a multi-step synthetic route where this compound undergoes cyclization, reduction, diazotization, and finally, reaction with 4-(N,N-dimethyl)-amino-dibutyl acetal to yield Zolmitriptan. This highlights the compound's importance as a building block in the production of this pharmaceutical.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.